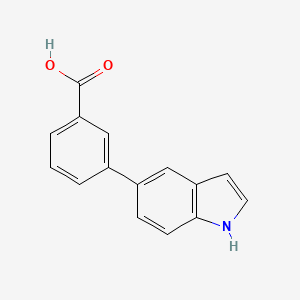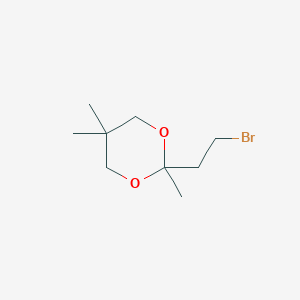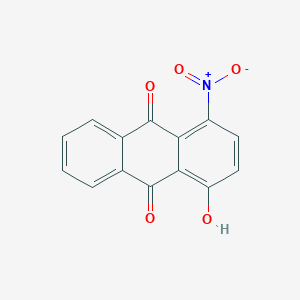
1-羟基-4-硝基蒽醌
描述
1-Hydroxy-4-nitroanthraquinone (1H4NAQ) is an important organic compound that has been studied extensively for its potential applications in the medical and scientific research fields. 1H4NAQ is a type of quinone that is used as a reagent in various organic synthesis reactions and has been used in biochemical research to study the structure and function of various biomolecules. In addition, 1H4NAQ has been used in the synthesis of various drugs, such as antimalarial, antifungal, and antineoplastic agents.
科学研究应用
Anticancer Activity
1-Hydroxy-4-nitroanthraquinone: has been studied for its potential in anticancer therapy. Derivatives of this compound have shown cytotoxic potential towards various cancer cell lines, including glioblastoma, prostate, and breast cancer cells . The structure-activity relationship (SAR) trends suggest that these compounds may interact with DNA G-quadruplex binding sites, which could help in understanding their anticancer mechanisms.
Dye Synthesis
Anthraquinone derivatives are well-known for their coloring properties1-Hydroxy-4-nitroanthraquinone can be used to synthesize dyes that range from red to blue by introducing electron donor groups . These dyes are characterized by their excellent light fastness and are used in various industries, including textiles and food coloring.
Photo-supercapacitors
Recent research has indicated that anthraquinone derivatives, such as 1-Hydroxy-4-nitroanthraquinone , can be functional components in photo-supercapacitors . These devices combine the properties of supercapacitors and solar cells, offering a promising approach to energy storage and conversion.
Electrocatalysts
The compound has been explored as a component in electrocatalysts . Electrocatalysts are crucial in various electrochemical reactions, including those used in fuel cells and batteries, where they enhance the reaction rates without being consumed.
Electrochemical Sensors
1-Hydroxy-4-nitroanthraquinone: is also a candidate for use in electrochemical sensors . These sensors can detect various chemical species through electrochemical reactions, providing valuable data for environmental monitoring, medical diagnostics, and industrial processes.
Medicinal Applications
The solubility and medicinal properties of anthraquinone derivatives have been extensively studied. They have demonstrated potential for treating conditions like multiple sclerosis and are known for their interactions with DNA and other cell organelles, disrupting biological processes .
Cationic/Anionic Detection
Anthraquinone derivatives exhibit remarkable calorimetric and anionic sensing capabilities. The presence of specific functional groups, such as the –NH group, enhances these properties, making them useful in detecting cations and anions in various environments .
Biological Activities
Apart from their anticancer properties, anthraquinone derivatives are known for their antibacterial, antifungal, insecticidal, antimicrobial, and antidiabetic agents . Their biological effects are often exerted through interactions with DNA, leading to modifications in its structure and inhibition of replication.
作用机制
Target of Action
The primary target of 1-Hydroxy-4-nitroanthraquinone is DNA . Anthraquinones, the class of compounds to which 1-Hydroxy-4-nitroanthraquinone belongs, are known to interact with DNA or enzymes connected to DNA and other cell organelles . This interaction disrupts complex biological processes .
Mode of Action
1-Hydroxy-4-nitroanthraquinone interacts with its targets through hydrophobic interaction and electron transfer . These interactions result in the compound binding to calf thymus DNA (ct-DNA) and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) micelles . The medicinal behavior of anthraquinone derivatives, including 1-Hydroxy-4-nitroanthraquinone, is a result of electron transfer reactions with DNA .
Biochemical Pathways
Anthraquinones are known to disrupt biological processes by interacting with dna or enzymes connected to dna . This interaction can potentially affect multiple biochemical pathways, leading to various downstream effects.
Action Environment
The polarity index of the media was assessed and associated with the electrochemical parameters of anthraquinone derivatives , suggesting that the compound’s action may be influenced by the polarity of its environment.
属性
IUPAC Name |
1-hydroxy-4-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOKOYLVBHBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001693 | |
| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-nitroanthraquinone | |
CAS RN |
81-65-2 | |
| Record name | 1-Hydroxy-4-nitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of specific functional groups influence the solubility of anthraquinone derivatives in supercritical carbon dioxide (sc-CO2)?
A1: Research indicates that the type and position of functional groups significantly impact the solubility of anthraquinone derivatives in sc-CO2 []. For instance, the study observed that 1,4-diamino-2,3-dichloroanthraquinone exhibited notably higher solubility compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This suggests that the presence of chlorine atoms in 1,4-diamino-2,3-dichloroanthraquinone enhances its interaction with sc-CO2, leading to higher solubility. Conversely, the presence of hydroxyl and nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone seems to decrease its solubility in sc-CO2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




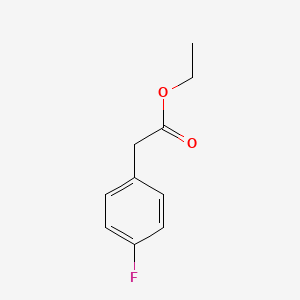
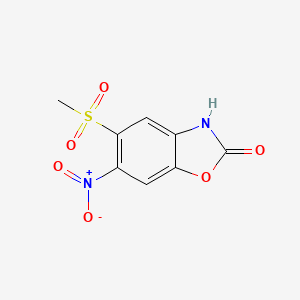
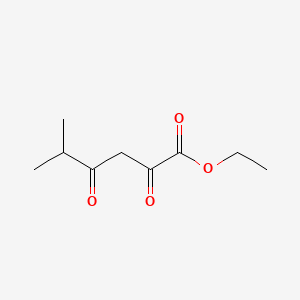
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
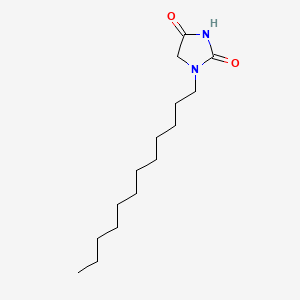
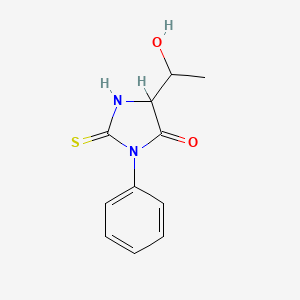

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)


